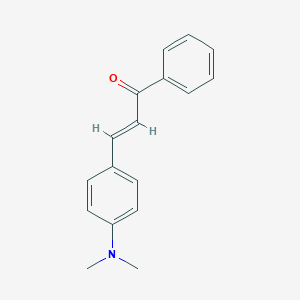

4-(Dimethylamino)chalcone

Übersicht

Beschreibung

4-(Dimethylamino)chalcone is a type of chalcone, a class of aromatic ketones that form the central core of many important biological compounds . Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties .

Synthesis Analysis

Chalcones, including 4-(Dimethylamino)chalcone, can be synthesized via a Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The synthesis of chalcones is still an attraction among organic chemists due to their open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)chalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of a dimethylamino group as a strong electron donor moiety combined with the effect of an electron donor from another aromatic end enhances its fluorescent emission via push-pull effects .Chemical Reactions Analysis

Chalcones, including 4-(Dimethylamino)chalcone, are structurally diverse and can easily cyclize to form various flavonoid compounds with different biological activities . They can also undergo a variety of chemical reactions, including oxidation, reduction, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)chalcone include strong emission, peaking around 512-567 nm with a mega-stokes shift in polar solvents . It also shows good photo-stability .Wissenschaftliche Forschungsanwendungen

1. Fluorescence Imaging and Cancer Cell Staining

- Application Summary: Chalcone derivatives, including 4-(Dimethylamino)chalcone, have been used in fluorescence imaging and cancer cell staining. These compounds exhibit strong emission, making them suitable for cellular imaging .

- Methods of Application: The chalcones were synthesized via a one-pot Claisen–Schmidt reaction with a simple purification step. They were then applied in cellular imaging .

- Results: After 3 hours of incubation, green fluorescence was clearly brighter in cancer cells (HepG2) compared to normal cells (HEK-293), suggesting preferential accumulation in cancer cells .

2. Antibacterial Activity

- Application Summary: Chalcone derivatives, including 4-(Dimethylamino)chalcone, have shown potential antibacterial activity against both Gram-negative and Gram-positive bacteria .

- Methods of Application: The antibacterial properties of the chalcones were investigated .

- Results: The chalcones exhibited antibacterial activities against Escherichia coli and Staphylococcus aureus, with minimum bactericidal concentrations (MBC) of 0.10–0.60 mg/mL (375–1000 µM) .

3. Antioxidant and Anti-inflammatory Activities

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been found to exhibit antioxidant and anti-inflammatory activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Antifungal Activity

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been reported to exhibit antifungal properties .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

5. Antidiabetic Properties

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been found to exhibit antidiabetic properties .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

6. Near-Infrared Fluorescence

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been used in the development of near-infrared fluorescent organic molecules, which are indispensable across diverse applications, from energy harvesting to bioimaging and sensing technologies .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

7. Antiprotozoal Activity

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been found to exhibit antiprotozoal properties .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

8. Antimalarial Properties

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been found to exhibit antimalarial properties .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

9. Cardiovascular Activity

- Application Summary: Chalcones, including 4-(Dimethylamino)chalcone, have been found to exhibit cardiovascular activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

10. Enhancing Cellular Melanin Synthesis

- Application Summary: 4-(Dimethylamino)chalcone has been reported to upregulate tyrosinase activity and enhance cellular melanin synthesis in a dose-dependent manner .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Zukünftige Richtungen

Given the diverse biological activities of chalcones, including 4-(Dimethylamino)chalcone, further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . These studies could pave the way for the development of new therapeutic agents for the treatment of a variety of disorders .

Eigenschaften

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)chalcone | |

CAS RN |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

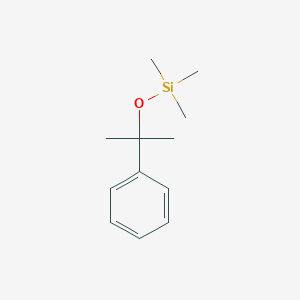

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)